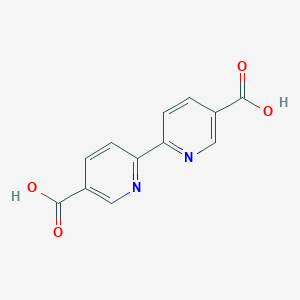

5,5'-Dicarboxy-2,2'-bipyridine

描述

属性

IUPAC Name |

6-(5-carboxypyridin-2-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4/c15-11(16)7-1-3-9(13-5-7)10-4-2-8(6-14-10)12(17)18/h1-6H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVQMUHHSWICEIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)C2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50170929 | |

| Record name | (2,2'-Bipyridine)-5,5'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1802-30-8 | |

| Record name | [2,2′-Bipyridine]-5,5′-dicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1802-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,2'-Bipyridine)-5,5'-dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001802308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,2'-Bipyridine)-5,5'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Bipyridine-5,5'-dicarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Solubility of 5,5'-Dicarboxy-2,2'-bipyridine: A Technical Guide for Researchers

An In-depth Analysis of the Solubility Characteristics of 5,5'-Dicarboxy-2,2'-bipyridine in Dimethyl Sulfoxide (DMSO) and Water for applications in chemical synthesis and drug development.

This technical guide provides a comprehensive overview of the solubility of this compound, a crucial heterocyclic building block in the synthesis of metal-organic frameworks (MOFs) and other advanced materials. Understanding the solubility of this compound in common solvents like Dimethyl Sulfoxide (DMSO) and water is paramount for its effective use in research and development, particularly in the fields of catalysis, organic photocatalysis, and drug discovery.

Core Executive Summary

This compound exhibits significantly different solubility profiles in DMSO and water. It is characterized by low solubility in both solvents, a critical consideration for experimental design. The compound is generally described as slightly soluble in DMSO and sparingly soluble in aqueous solutions. For practical applications requiring an aqueous medium, a common strategy involves first dissolving the compound in a minimal amount of DMSO before diluting with an aqueous buffer. This guide synthesizes the available quantitative and qualitative data, provides a detailed experimental protocol for solubility determination, and illustrates the recommended workflow for preparing solutions.

Quantitative Solubility Data

| Solvent System | Temperature | Solubility | Source |

| DMSO | Ambient (with heating) | Very Slightly Soluble | [1] |

| Aqueous Buffers | Ambient | Sparingly Soluble | [2] |

| 1:3 DMSO:PBS (pH 7.2) | Ambient | ~ 0.25 mg/mL | [2] |

It is important to note that anecdotal evidence from scientific forums suggests that dissolving this compound in DMSO can be difficult without the use of additives such as a base to deprotonate the carboxylic acid groups.

Experimental Protocol: Solubility Determination

The following is a representative protocol for determining the solubility of this compound, based on established methodologies for solubility assessment.

Objective: To quantitatively determine the solubility of this compound in DMSO and water.

Materials:

-

This compound (solid, >98% purity)

-

Dimethyl Sulfoxide (DMSO), analytical grade

-

Deionized water, high-purity

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to separate vials containing known volumes of DMSO and deionized water.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials using a thermostatic shaker at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the saturated solutions at a high speed to pellet the undissolved solid.

-

Carefully collect the supernatant, ensuring no solid particles are transferred.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent (DMSO or water).

-

Generate a calibration curve by plotting the peak area from the HPLC chromatograms of the standard solutions against their concentrations.

-

Dilute the saturated supernatant with the appropriate solvent to a concentration within the linear range of the calibration curve.

-

Inject the diluted supernatant into the HPLC system and record the peak area.

-

Calculate the concentration of the saturated solution using the calibration curve, accounting for the dilution factor. This concentration represents the solubility of the compound in that solvent.

-

Recommended Workflow for Solution Preparation

Given the low solubility of this compound, particularly in aqueous media, a specific workflow is recommended to achieve a homogenous solution for experimental use.

Signaling Pathways and Logical Relationships

The utility of this compound often lies in its ability to act as a ligand in the formation of metal complexes, which can then be used in various applications, including catalysis and the development of therapeutic agents. The process of forming these functional materials from the initial compound can be visualized as a logical workflow.

References

An In-depth Technical Guide to the Photoluminescent and Spectroscopic Properties of 5,5'-Dicarboxy-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5'-Dicarboxy-2,2'-bipyridine is a key organic ligand in the fields of coordination chemistry, materials science, and drug development. Its bipyridyl core provides a strong chelating site for metal ions, while the carboxylic acid functional groups at the 5 and 5' positions offer opportunities for further chemical modification and play a crucial role in the electronic properties of the molecule and its metal complexes. This technical guide provides a comprehensive overview of the photoluminescent and spectroscopic properties of this compound, detailing its spectral characteristics and the experimental protocols for their determination.

Spectroscopic Properties

The spectroscopic properties of this compound are fundamental to understanding its behavior in various applications, from forming metal-organic frameworks (MOFs) to its use in photosensitizers and biological probes.

UV-Vis Absorption Spectroscopy

The ultraviolet-visible (UV-Vis) absorption spectrum of this compound is characterized by strong absorption bands in the UV region, arising from π-π* electronic transitions within the bipyridine aromatic system.

Table 1: UV-Vis Absorption Data for this compound

| Property | Value | Solvent |

| Absorption Maxima (λmax) | 249 nm, 298 nm | Not Specified |

Data sourced from publicly available chemical supplier information.

Photoluminescent Properties

Table 2: Photoluminescent Data for this compound

| Property | Value | Solvent |

| Fluorescence Emission Maximum (λem) | Data not available | - |

| Fluorescence Quantum Yield (Φ) | Data not available | - |

| Excited-State Lifetime (τ) | Data not available | - |

The determination of these parameters through the experimental protocols outlined below is highly recommended for a complete photophysical characterization.

Experimental Protocols

The following are detailed methodologies for the key experiments required to characterize the spectroscopic and photoluminescent properties of this compound.

UV-Vis Absorption Spectroscopy Protocol

Objective: To determine the absorption maxima (λmax) and molar extinction coefficients (ε) of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or a buffered aqueous solution)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10-3 M) in the chosen solvent. Due to its limited solubility in some solvents, initial dissolution in a small amount of DMSO followed by dilution may be necessary.

-

Prepare a series of dilutions from the stock solution (e.g., 1 x 10-4 M, 5 x 10-5 M, 1 x 10-5 M).

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamp to warm up.

-

Set the wavelength range for scanning (e.g., 200-500 nm).

-

-

Measurement:

-

Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline.

-

Measure the absorbance of each of the diluted solutions, ensuring the maximum absorbance is within the linear range of the instrument (typically < 1.5).

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

Calculate the molar extinction coefficient (ε) at each λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

-

Fluorescence Spectroscopy Protocol

Objective: To determine the fluorescence excitation and emission maxima (λex and λem) of this compound.

Materials:

-

Dilute solution of this compound (absorbance at excitation wavelength < 0.1)

-

Spectrofluorometer

-

Quartz fluorescence cuvettes

Procedure:

-

Emission Spectrum:

-

Place the cuvette containing the sample solution in the spectrofluorometer.

-

Set the excitation wavelength to one of the absorption maxima (e.g., 298 nm).

-

Scan the emission monochromator over a suitable wavelength range (e.g., 310-600 nm) to record the fluorescence emission spectrum. The wavelength of maximum intensity is the emission maximum (λem).

-

-

Excitation Spectrum:

-

Set the emission monochromator to the determined emission maximum (λem).

-

Scan the excitation monochromator over a range of wavelengths (e.g., 220-350 nm) to record the excitation spectrum. The resulting spectrum should resemble the absorption spectrum.

-

Fluorescence Quantum Yield Determination Protocol (Relative Method)

Objective: To determine the fluorescence quantum yield (Φ) of this compound relative to a standard of known quantum yield.

Materials:

-

Solution of this compound (sample)

-

Solution of a quantum yield standard (e.g., quinine sulfate in 0.1 M H2SO4, Φ = 0.54)

-

UV-Vis spectrophotometer

-

Spectrofluorometer

Procedure:

-

Solution Preparation: Prepare dilute solutions of both the sample and the standard in the same solvent, with absorbances at the excitation wavelength between 0.01 and 0.1.

-

Absorbance Measurement: Measure the absorbance of the sample and standard solutions at the chosen excitation wavelength.

-

Fluorescence Measurement:

-

Record the fluorescence emission spectrum of the pure solvent (blank).

-

Record the fluorescence emission spectra of the sample and standard solutions using the same excitation wavelength and instrument settings.

-

-

Data Analysis:

-

Subtract the solvent blank spectrum from the sample and standard emission spectra.

-

Integrate the area under the corrected emission spectra for both the sample and the standard.

-

Calculate the quantum yield of the sample (Φsample) using the following equation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (ηsample2 / ηstandard2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

Visualizations

Logical Workflow for Photophysical Characterization

The following diagram illustrates the logical workflow for the comprehensive photophysical characterization of this compound.

Caption: Workflow for the photophysical characterization of this compound.

Relationship between Spectroscopic Techniques

This diagram illustrates the relationship and data flow between the primary spectroscopic techniques used in this guide.

Caption: Interrelationship of spectroscopic techniques for photophysical analysis.

Conclusion

This compound is a molecule of significant interest with well-defined UV-Vis absorption properties. While its photoluminescent characteristics as a free ligand are not extensively documented in readily available literature, the experimental protocols provided in this guide offer a clear path for their determination. A thorough understanding of both the spectroscopic and photoluminescent properties is essential for the rational design and application of this versatile compound in advanced materials and therapeutic agents. The logical workflows presented serve as a roadmap for researchers undertaking the comprehensive characterization of this and similar molecules.

An In-depth Technical Guide to the Electrochemical Behavior of 5,5'-Dicarboxy-2,2'-bipyridine Ligands

This guide provides a comprehensive overview of the electrochemical characteristics of 5,5'-Dicarboxy-2,2'-bipyridine (dcbpy) and its metal complexes, with a focus on researchers, scientists, and professionals in drug development. It details the redox properties, experimental methodologies for their determination, and the underlying electrochemical processes.

Introduction to this compound (dcbpy)

This compound is a derivative of 2,2'-bipyridine, featuring carboxylic acid groups at the 5 and 5' positions of the bipyridine framework. Its molecular formula is C₁₂H₈N₂O₄, and it has a molecular weight of 244.2 g/mol .[1] These carboxylic acid groups are electron-withdrawing, which significantly influences the electronic properties of the bipyridine system. This modification enhances its ability to act as a versatile chelating ligand in coordination chemistry, forming stable complexes with a variety of metal ions.[1] The electrochemical behavior of dcbpy is of particular interest due to its applications in areas such as the development of metal-organic frameworks (MOFs), dye-sensitized solar cells (DSSCs), and as a component in redox-active materials.[1][2]

Core Electrochemical Properties

The electrochemical behavior of dcbpy is primarily characterized by its redox activity, which can be investigated using techniques such as cyclic voltammetry (CV). The electron-withdrawing nature of the carboxylic acid groups makes the bipyridine ring more difficult to reduce compared to unsubstituted bipyridine.

When coordinated to a metal center, such as ruthenium, the dcbpy ligand influences the redox potentials of the resulting complex. The electronic effects of the dicarboxy substituents can be systematically studied to tune the electrochemical properties of these metal complexes.

Quantitative Electrochemical Data

The following table summarizes key electrochemical data for dcbpy and its representative metal complexes as reported in the literature. Potentials are typically reported versus a reference electrode, and it is crucial to note the specific reference used for accurate comparison.

| Compound/Complex | Redox Couple | E₁/₂ (V) or E_pc (V) | Reference Electrode | Solvent/Electrolyte | Reference |

| Ruthenium(II) complex with 4,4'-dicarboxy-2,2'-bipyridine | Ru(II)/Ru(III) | 0.15–1.62 | Ag+/Ag | CH₃CN and DMSO | [3] |

| Ruthenium(II) complex with 4,4'-dicarboxy-2,2'-bipyridine | Ligand-based reduction | -1.37 to -1.57 (E_pc) | Ag+/Ag | CH₃CN and DMSO | [3] |

| Ruthenium(III) complex with 4,4'-dicarboxy-2,2'-bipyridine | Ru(III)/Ru(IV) | 0.69−1.77 | Ag/Ag+ | Acetonitrile | [4] |

Experimental Protocols

A detailed understanding of the electrochemical behavior of dcbpy and its complexes requires precise and reproducible experimental methods. Cyclic voltammetry is a fundamental technique for these investigations.

General Experimental Setup for Cyclic Voltammetry

A standard three-electrode system is employed for cyclic voltammetry experiments.[5][6]

-

Working Electrode: A material with a wide potential window and good conductivity, such as glassy carbon or platinum, is typically used.[5] The electrode surface should be polished before each experiment to ensure reproducibility.[5]

-

Reference Electrode: A stable reference electrode, such as a silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE), is used to provide a constant potential.[5] When working in non-aqueous solvents, a pseudo-reference electrode, such as a silver wire, may be used, and its potential should be calibrated against an internal standard like the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

-

Counter (Auxiliary) Electrode: A platinum wire or graphite rod serves as the counter electrode to complete the electrical circuit.[5]

-

Electrochemical Cell: The three electrodes are housed in an electrochemical cell containing the analyte dissolved in a suitable solvent with a supporting electrolyte.[6]

-

Potentiostat: A potentiostat is the electronic instrument that controls the potential of the working electrode relative to the reference electrode and measures the resulting current.[7]

Detailed Protocol for Cyclic Voltammetry of a dcbpy Metal Complex

-

Solution Preparation:

-

Prepare a solution of the dcbpy metal complex (e.g., 1 mM) in a suitable solvent (e.g., acetonitrile, dimethylformamide, or an aqueous buffer). The solvent must dissolve the analyte and the supporting electrolyte and be stable within the desired potential range.[6]

-

Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆ for organic solvents, or a buffer salt for aqueous solutions) to the solution to ensure sufficient conductivity.[5]

-

-

Deoxygenation:

-

Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.[5] Maintain a blanket of the inert gas over the solution during the experiment.

-

-

Electrochemical Measurement:

-

Polish the working electrode with alumina slurry, rinse with the solvent, and dry it before immersing it in the electrochemical cell.[5]

-

Connect the electrodes to the potentiostat.

-

Record a background cyclic voltammogram of the solvent and supporting electrolyte to determine the potential window.[5]

-

Add the analyte solution to the cell.

-

Set the parameters on the potentiostat software, including the initial potential, switching potential, and scan rate (e.g., 100 mV/s).[5]

-

Initiate the potential scan and record the cyclic voltammogram.

-

Perform scans at various scan rates to investigate the reversibility and kinetics of the redox processes.[5]

-

-

Data Analysis:

-

Determine the anodic peak potential (E_pa), cathodic peak potential (E_pc), anodic peak current (i_pa), and cathodic peak current (i_pc) from the voltammogram.

-

Calculate the formal reduction potential (E°') as the average of the anodic and cathodic peak potentials for a reversible process.

-

Analyze the peak separation (ΔE_p = E_pa - E_pc) to assess the reversibility of the electron transfer. For a reversible one-electron process, ΔE_p is theoretically 59 mV at room temperature.

-

Plot the peak current versus the square root of the scan rate to determine if the process is diffusion-controlled.

-

Visualizing Electrochemical Processes and Workflows

Graphviz diagrams are provided below to illustrate key workflows and concepts related to the electrochemical analysis of dcbpy ligands.

Caption: Workflow for a cyclic voltammetry experiment.

Caption: Redox pathways for a dcbpy metal complex.

Conclusion

The electrochemical behavior of this compound ligands is a rich area of study with significant implications for the design of functional materials and molecules. The presence of the carboxyl groups provides a handle for tuning the electronic and, consequently, the electrochemical properties of both the free ligand and its metal complexes. A thorough understanding of these properties, gained through systematic electrochemical investigations as outlined in this guide, is essential for advancing their application in diverse scientific and technological fields.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. ossila.com [ossila.com]

- 3. iieta.org [iieta.org]

- 4. Redox and photochemical behaviour of ruthenium(II) complexes with H2dcbpy ligand (H2dcbpy = 2,2′-bipyridine-4,4′-dicarboxylic acid) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 6. Cyclic voltammetry - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

Navigating the Core: A Technical Guide to the Coordination Chemistry of 5,5'-Dicarboxy-2,2'-bipyridine with Transition Metals

For Researchers, Scientists, and Drug Development Professionals

Abstract

The versatile chelating ligand 5,5'-dicarboxy-2,2'-bipyridine (H₂dcbpy) has emerged as a cornerstone in the construction of sophisticated coordination complexes and functional materials. Its rigid bipyridyl core provides robust coordination sites through its nitrogen atoms, while the carboxylate groups at the 5 and 5' positions offer versatile binding modes and opportunities for extending structures into multi-dimensional arrays, such as metal-organic frameworks (MOFs). This technical guide provides an in-depth exploration of the coordination chemistry of H₂dcbpy with a range of transition metals, focusing on synthesis, structural diversity, and applications, particularly those relevant to drug development. Detailed experimental protocols, tabulated quantitative data, and workflow diagrams are presented to serve as a practical resource for researchers in the field.

Introduction

This compound is a multi-dentate ligand renowned for its ability to form stable complexes with a wide array of metal ions. The compound is typically synthesized via the oxidation of 5,5'-dimethyl-2,2'-bipyridine. The presence of both hard nitrogen donors and hard/borderline oxygen donors from the carboxylate groups allows for diverse coordination behavior, making it a subject of significant interest in inorganic chemistry, materials science, and medicinal chemistry. Its metal complexes have demonstrated significant potential in catalysis, particularly for water oxidation and CO₂ reduction, and as advanced materials for gas storage and batteries.[1] In the biomedical field, complexes of H₂dcbpy, especially with ruthenium, have shown promise as cytotoxic agents against cancer cell lines and as potent antioxidants.[2]

Synthesis and Coordination Modes

The primary synthetic route to H₂dcbpy involves the oxidation of its precursor, 5,5'-dimethyl-2,2'-bipyridine. The resulting ligand can coordinate to metal centers in several distinct modes, which dictates the final architecture of the complex. These include N,N'-chelation, N,O-chelation, and bridging between multiple metal centers.

Coordination with First-Row Transition Metals (Fe, Co, Ni, Cu, Zn)

The coordination of H₂dcbpy with first-row transition metals often results in mononuclear or dinuclear complexes, as well as coordination polymers or MOFs. The synthesis typically involves the reaction of a metal salt with the ligand in a suitable solvent, sometimes under hydrothermal or solvothermal conditions.

For instance, mononuclear complexes with Co(II) and Ni(II) have been synthesized, adopting the general formula [M(C₁₂H₆N₂O₄)(H₂O)₄]. In these structures, the metal center is six-coordinate with a distorted octahedral geometry, bonding to the two nitrogen atoms of the bipyridine core and four water molecules. The charge balance is achieved by the deprotonation of the carboxylic acid groups.

Zinc(II) complexes with derivatives of dicarboxy-bipyridine have been shown to adopt a distorted tetrahedral geometry.[3] These complexes are explored for their biological activity, including antimicrobial properties and their interactions with biomolecules like DNA and bovine serum albumin (BSA).[3]

Ruthenium Complexes: Photophysics and Biomedical Applications

Ruthenium complexes containing bipyridine-based ligands are among the most extensively studied in coordination chemistry, largely due to their unique photophysical and electrochemical properties.[4] Complexes with H₂dcbpy are no exception and are particularly relevant to drug development.

4.1. Properties and Cytotoxicity Ruthenium(II) complexes such as [RuH(H₂dcbpy)(PPh₃)₂(CO)] have been synthesized and characterized, revealing a distorted octahedral geometry.[2] These compounds can bind to DNA, although typically through non-intercalative modes, and have demonstrated significant cytotoxic specificity towards cancer cells while showing lower toxicity to normal cell lines.[1][2] Furthermore, they often possess potent radical scavenging abilities, highlighting their potential as antioxidants.[2]

4.2. Photodynamic Therapy (PDT) Ruthenium polypyridyl complexes are excellent candidates for photosensitizers in Photodynamic Therapy (PDT), a non-invasive cancer treatment that uses light to activate a drug.[5] The mechanism involves the absorption of light, which promotes the complex to a triplet metal-to-ligand charge transfer (³MLCT) excited state. This excited state can then transfer its energy to molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂), which induces oxidative stress and leads to cancer cell death.[6][7][8] This O₂-dependent pathway is a primary mechanism of action for many PDT agents.[7]

Quantitative Data Summary

The structural and electronic properties of these complexes can be quantified through various analytical techniques. Below are tables summarizing representative data.

Table 1: Selected Crystallographic Data for Transition Metal-dcbpy Complexes

| Complex Formula | Crystal System | Space Group | M-N (Å) | M-O (Å) | Reference |

| [PtCl₄(C₁₂H₈N₂O₄)]·H₂O | Triclinic | P-1 | ~2.02 - 2.03 | N/A (M-Cl) | [9] |

| [RuH(C₁₂H₇N₂O₄)(PPh₃)₂(CO)] | Monoclinic | P2₁/n | ~2.09 - 2.18 | N/A (M-H, M-P) | [2] |

| [Co(C₁₂H₆N₂O₄)(H₂O)₄]·2H₂O | Monoclinic | C2/c | ~2.14 | ~2.08 - 2.12 |

Note: Data is representative and may vary based on the specific crystal structure and refinement.

Table 2: Selected Spectroscopic and Electrochemical Data for Ruthenium-dcbpy Complexes

| Complex | λ_abs (nm) (ε, M⁻¹cm⁻¹) | λ_em (nm) | Redox Potential (V vs. Ag/Ag⁺) | Reference |

| [RuH(H₂dcbpy)(PPh₃)₂(CO)] | 300 (9910) | N/A | N/A | [2] |

| [RuH(H₂dcbpy)(AsPh₃)₂(CO)] | 310 (10120) | N/A | N/A | [2] |

| Related [Ru(bpy)₂L₂]²⁺ type complexes | ~450-550 (MLCT band) | ~600-650 | Ru(II)/Ru(III) ~+1.2 to +1.6 | [4][6] |

Note: Spectroscopic and electrochemical properties are highly dependent on the full ligand sphere and solvent.

Experimental Protocols

Detailed and reproducible experimental methods are critical for advancing research. The following sections provide standardized protocols for the synthesis of the H₂dcbpy ligand and a general method for complexation.

Protocol 1: Synthesis of this compound (H₂dcbpy)

-

Materials : 5,5'-dimethyl-2,2'-bipyridine, potassium permanganate (KMnO₄), sulfuric acid (H₂SO₄), sodium bisulfite (NaHSO₃), deionized water.

-

Procedure :

-

Suspend 5,5'-dimethyl-2,2'-bipyridine in deionized water.

-

Slowly add a concentrated solution of H₂SO₄ while cooling in an ice bath.

-

Add solid KMnO₄ portion-wise over several hours, maintaining the temperature below 10 °C.

-

After the addition is complete, heat the mixture at reflux for 12-24 hours. The solution should turn from purple to a brown slurry (MnO₂).

-

Cool the reaction mixture to room temperature and filter to remove the MnO₂ precipitate.

-

Decolorize the filtrate by adding a saturated solution of NaHSO₃ until the solution is colorless.

-

The white precipitate of this compound is collected by vacuum filtration, washed thoroughly with cold deionized water, and dried under vacuum.

-

-

Characterization : The product identity and purity can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Synthesis of a [M(dcbpy)(H₂O)ₓ] Complex (M = Co, Ni)

-

Materials : this compound (H₂dcbpy), a metal(II) salt (e.g., CoCl₂·6H₂O or NiCl₂·6H₂O), deionized water, ethanol.

-

Procedure :

-

Dissolve H₂dcbpy in a minimum amount of deionized water, adjusting the pH to ~7 with a dilute NaOH solution to form the disodium salt of the ligand.

-

In a separate flask, dissolve an equimolar amount of the transition metal salt in deionized water.

-

Slowly add the aqueous metal salt solution to the ligand solution with constant stirring.

-

A precipitate may form immediately or upon gentle heating. Stir the reaction mixture at 50-60 °C for 2-4 hours.

-

Allow the mixture to cool slowly to room temperature.

-

Collect the resulting solid by vacuum filtration, wash with deionized water and a small amount of ethanol, and dry in a desiccator.

-

Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the filtrate or by recrystallization from a water/ethanol mixture.

-

Conclusion and Future Outlook

The coordination chemistry of this compound with transition metals is a rich and expanding field. The ligand's inherent structural and electronic properties allow for the rational design of complexes with tailored functions. While significant progress has been made in developing Ru-based complexes for biomedical applications and various metal-organic frameworks for materials science, vast opportunities remain. Future research will likely focus on enhancing the phototherapeutic window of PDT agents into the near-infrared region for deeper tissue penetration, developing multi-modal complexes that combine therapeutic and diagnostic functions, and designing highly selective and efficient catalysts for green chemistry applications. The foundational knowledge summarized in this guide provides a platform from which researchers can continue to build and innovate.

References

- 1. ossila.com [ossila.com]

- 2. researchgate.net [researchgate.net]

- 3. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]

- 4. Mechanisms of action of Ru(II) Polypyridyl Complexes as Photodynamic Therapy Photosensitizers and Chemotherapy Agents [inis.iaea.org]

- 5. Ru(II) Complexes with Absorption in the Photodynamic Therapy Window: 1O2 Sensitization, DNA Binding, and Plasmid DNA Photocleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Control and utilization of ruthenium and rhodium metal complex excited states for photoactivated cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. opus.govst.edu [opus.govst.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

literature review of 5,5'-dicarboxy-2,2'-bipyridine applications in materials science

An In-depth Technical Guide to the Applications of 5,5'-Dicarboxy-2,2'-bipyridine in Materials Science

Introduction

This compound, often abbreviated as H₂dcbp or 5,5'-BDA, is a versatile heterocyclic organic compound that has garnered significant attention in materials science. Its rigid bipyridyl core provides a robust structural foundation, while the two carboxylic acid groups at the 5 and 5' positions offer versatile coordination sites for metal ions and anchoring points for surfaces. This unique combination of properties makes it an exceptional building block for a wide array of functional materials. Its applications span from the construction of highly porous metal-organic frameworks (MOFs) for catalysis and gas separation to its use as a critical component in advanced energy conversion and storage systems like dye-sensitized solar cells and batteries.[1][2] This guide provides a comprehensive overview of the synthesis, key applications, and performance characteristics of materials derived from this pivotal ligand.

Synthesis of this compound

The most common and established method for synthesizing this compound is through the oxidation of its precursor, 5,5'-dimethyl-2,2'-bipyridine. This process typically utilizes a strong oxidizing agent under controlled conditions to convert the methyl groups into carboxylic acid functionalities.

Experimental Protocol: Oxidation of 5,5'-Dimethyl-2,2'-bipyridine

A detailed protocol for the synthesis is as follows[1]:

-

Reaction Setup : 5,5′-dimethyl-2,2′-bipyridine is dissolved in a suitable solvent, often a mixture of pyridine and water.

-

Oxidation : Potassium permanganate (KMnO₄) is added portion-wise to the solution while maintaining reflux conditions. The reaction mixture is typically heated for several hours.

-

Quenching and Precipitation : After the reaction is complete, the mixture is cooled, and the excess permanganate is quenched. The solution is then acidified with a strong acid, such as hydrochloric acid (HCl), to precipitate the crude product.

-

Purification : The resulting white crystalline solid is collected via filtration, washed thoroughly with water, and then purified by recrystallization.

-

Characterization : The final product's purity and structure are confirmed using techniques like ¹H NMR and High-Resolution Mass Spectrometry (HR-MS). A typical synthesis can achieve an isolated yield of around 70%.[1]

Caption: Workflow for the synthesis of this compound.

Applications in Metal-Organic Frameworks (MOFs)

This compound is a highly valued ligand in the design and synthesis of Metal-Organic Frameworks (MOFs). The carboxylate groups readily coordinate with metal ions to form the framework's nodes and linkers, while the nitrogen atoms of the bipyridine unit can remain uncoordinated, providing open metal sites for post-synthetic modification and catalysis.[3][4] This dual functionality allows for the creation of MOFs with tailored properties for specific applications.

Key MOF Structures and Applications

-

UiO-67(bipy) : This is a zirconium-based MOF that is isoreticular to the well-known UiO-67. It exhibits a high BET surface area of up to 2500 m²/g. The accessible bipyridine units can be functionalized post-synthetically with various metal salts (e.g., Cu²⁺, Ni²⁺, Co²⁺). These modified MOFs show excellent performance in capturing toxic gases like hydrogen sulfide (H₂S), with copper-loaded samples demonstrating capacities as high as 7.8 wt%.[5]

-

MOF-253 : An aluminum-based MOF, Al(OH)(bpydc), was the first example of a framework with open 2,2'-bipyridine coordination sites.[4] It has a BET surface area of 2160 m²/g and can readily complex with metals like palladium and copper, making it a versatile platform for developing bimetallic frameworks for catalysis.[4]

-

Catalysis : MOFs incorporating this ligand have shown significant promise in various catalytic reactions, including the electrocatalytic oxidation of water, reduction of carbon dioxide, and organic photocatalysis.[1][3] For instance, a UiO-67-bpy based MOF demonstrated a high Faradaic efficiency of 90% for water oxidation.[1]

-

Magnetic Materials : By selecting appropriate metal ions like Manganese (Mn²⁺), it is possible to synthesize 3D MOFs that exhibit magnetic properties, such as weak antiferromagnetic coupling between adjacent metal centers.[6][7]

Experimental Protocol: Solvothermal Synthesis of a Ce(III)-based MOF

The following is a representative protocol for synthesizing a cerium-based MOF using this compound[8]:

-

Reactant Preparation : Cerium(III) nitrate hexahydrate and this compound (H₂bpdc) are mixed in a solvent, typically dimethylformamide (DMF).

-

Solvothermal Reaction : The mixture is sealed in a Teflon-lined autoclave and heated to a specific temperature (e.g., 120 °C) for a set duration (e.g., 72 hours).

-

Product Isolation : After cooling to room temperature, the resulting crystalline product is filtered, washed with fresh DMF, and dried under vacuum.

-

Solvent Tuning : Minor variations in the solvent composition or reaction conditions can lead to the formation of different structural phases of the MOF.[8]

Caption: Post-synthetic modification workflow for MOFs containing bipyridine units.

Quantitative Data for MOFs

| MOF Designation | Metal Center | BET Surface Area (m²/g) | Application | Performance Metric | Reference |

| UiO-67(bipy) | Zr | up to 2500 | H₂S Capture | 7.8 wt% capacity (Cu-loaded) | [5] |

| MOF-253 | Al | 2160 | Metal Complexation | Readily complexes PdCl₂ and Cu(BF₄)₂ | [4] |

| UiO-67-bpy | Zr | N/A | Water Oxidation | 90% Faradaic Efficiency | [1] |

Applications in Dye-Sensitized Solar Cells (DSSCs)

In the field of photovoltaics, this compound serves as an excellent ancillary or anchoring ligand for metal-based dyes in DSSCs. The carboxylic acid groups provide strong attachment to the surface of semiconductor photoanodes like titanium dioxide (TiO₂), ensuring efficient electron injection. The bipyridine core coordinates with metal centers (e.g., Ruthenium, Platinum, Copper) to form stable photosensitizer complexes.[9][10]

Experimental Protocol: DSSC Fabrication

A general procedure for fabricating a DSSC using a dye with a this compound ligand is as follows[11]:

-

Photoanode Preparation : A transparent conducting oxide (TCO) glass is coated with a mesoporous layer of TiO₂ nanoparticles.

-

Dye Sensitization : The TiO₂-coated electrode is immersed in a solution of the metal complex sensitizer (e.g., a Ru(II) complex) for several hours to allow for dye adsorption onto the TiO₂ surface.

-

Cell Assembly : The dye-sensitized photoanode is assembled into a sandwich-type cell with a counter electrode (typically platinum-coated TCO glass).

-

Electrolyte Injection : An electrolyte containing a redox couple (e.g., I⁻/I₃⁻) is introduced into the space between the electrodes.

-

Sealing and Characterization : The cell is sealed, and its photovoltaic performance (efficiency, Jsc, Voc, FF) is measured under simulated solar illumination.

Caption: Key electron transfer and regeneration steps in a dye-sensitized solar cell.

Quantitative Data for DSSC Performance

| Sensitizer Complex | Key Feature | Jsc (mA/cm²) | Voc (V) | FF (%) | Efficiency (η) (%) | Reference |

| [Pt(5,5′-dcbpy)(tdt)] | Platinum-based dye | N/A | N/A | N/A | Superior to di-TBA salt version | [10] |

| TCR-1 | Ru(II) with tetracarboxy-bipyridine | N/A | N/A | N/A | 6.16 | [12][13] |

| TCR-2 | Ru(II) with tetracarboxy-bipyridine | N/A | N/A | N/A | 6.23 | [12][13] |

| PVDF/KI/I₂ (doped) | Polymer electrolyte with related ligand | 7.33 | 0.65 | 60.75 | 2.89 | [11] |

Applications in Energy Storage

Recent research has highlighted the potential of this compound as an organic anode material for both lithium-ion and sodium-ion batteries. The molecule's ability to form highly ordered stacking structures through hydrogen bonding facilitates stable and high-capacity charge storage.[2]

Performance as a Battery Anode

When employed as an anode material, this compound has demonstrated remarkable performance characteristics.

Experimental Protocol: Battery Assembly and Testing

-

Electrode Preparation : The active material (this compound) is mixed with a conductive agent (e.g., carbon black) and a binder (e.g., PVDF) in a solvent to form a slurry. This slurry is then coated onto a current collector (e.g., copper foil) and dried to form the anode.

-

Cell Assembly : The prepared anode is assembled into a coin cell in an argon-filled glovebox with a lithium metal counter electrode, a separator, and a suitable electrolyte.

-

Electrochemical Testing : The cell's performance is evaluated using galvanostatic charge-discharge cycling at various current densities to determine its specific capacity, cycling stability, and rate capability.

Quantitative Data for Battery Performance

| Battery Type | Metric | Value | Conditions | Reference |

| Lithium-ion | Initial Specific Capacity | 1200 mAh/g | 200 mA/g | [2] |

| Lithium-ion | Capacity after 100 cycles | 550 mAh/g | 200 mA/g | [2] |

Conclusion

This compound stands out as a remarkably versatile and functional building block in modern materials science. Its well-defined structure and dual-coordination capability have enabled significant advancements in the fields of MOFs, photovoltaics, and energy storage. The ability to create highly porous and catalytically active frameworks, efficient light-harvesting assemblies, and high-capacity electrode materials underscores its importance. Future research will likely focus on developing even more complex and multifunctional materials by leveraging the unique chemical properties of this exceptional ligand, further expanding its role in addressing global challenges in energy, environment, and health.

References

- 1. This compound | 1802-30-8 | Benchchem [benchchem.com]

- 2. ossila.com [ossila.com]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Integration of accessible secondary metal sites into MOFs for H2S removal - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Copper(i) complexes of 6,6′-disubstituted 2,2′-bipyridine dicarboxylic acids: new complexes for incorporation into copper-based dye sensitized solar cells (DSCs) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Effect of 2,2’-bipyridine-4,4’-dicarboxylic acid-doped PVDF/KI/I2 based polymer electrolyte for dye sensitized solar cell applications - Journal of King Saud University - Science [jksus.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 4,4',5,5'-Tetracarboxy-2,2'-bipyridine Ru(II) sensitizers for dye-sensitized solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Synthesis Protocol for Ruthenium(II) Complexes with 5,5'-Dicarboxy-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of ruthenium(II) complexes featuring the 5,5'-dicarboxy-2,2'-bipyridine (dcbpy) ligand. These complexes are of significant interest for applications in dye-sensitized solar cells, photodynamic therapy, and as catalysts due to their rich photophysical and electrochemical properties.

Overview of the Synthetic Pathway

The synthesis of ruthenium complexes with this compound can be approached through several methods, depending on the desired final complex (e.g., homoleptic or heteroleptic). A common and straightforward approach involves the direct reaction of a ruthenium(III) salt, typically ruthenium(III) chloride hydrate (RuCl₃·xH₂O), with the dcbpy ligand. This protocol will focus on the synthesis of the tris-homoleptic complex, [Ru(5,5'-dcbpy)₃]Cl₂.

The general reaction scheme is as follows:

RuCl₃·xH₂O + 3 (5,5'-dcbpy) → [Ru(5,5'-dcbpy)₃]Cl₂

This reaction is typically carried out in a high-boiling point solvent, such as ethanol or N,N-dimethylformamide (DMF), under reflux conditions to facilitate the coordination of the ligands to the ruthenium center and the reduction of Ru(III) to Ru(II).

Experimental Protocols

Materials and Reagents

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

-

This compound (dcbpy)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Acetonitrile

-

Dichloromethane

-

Diethyl ether

-

Argon or Nitrogen gas (for inert atmosphere)

-

Standard reflux apparatus with condenser

-

Magnetic stirrer with heating plate

-

Filtration apparatus (Büchner funnel and flask)

-

Rotary evaporator

Synthesis of [Ru(this compound)₃]Cl₂

This protocol is adapted from established procedures for the synthesis of similar ruthenium tris(bipyridine) complexes.[1]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine RuCl₃·xH₂O (e.g., 0.12 g, assuming x≈1, ~0.53 mmol) and this compound (0.45 g, 1.84 mmol, ~3.5 equivalents).

-

Solvent Addition: Add anhydrous DMF (15 mL) to the flask.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen. Maintain a positive pressure of the inert gas throughout the reaction.

-

Reflux: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by the color change of the solution. The reaction is typically refluxed for 24 hours.

-

Cooling and Precipitation: After the reflux period, allow the reaction flask to cool to room temperature. The product will precipitate out of the solution as a dark brown solid.

-

Isolation: Isolate the crude product by vacuum filtration.

-

Washing: Wash the collected solid sequentially with acetonitrile and dichloromethane to remove unreacted starting materials and impurities.

-

Drying: Dry the final product under vacuum to yield a dark brown powder.

Purification

For many applications, the precipitated product is of sufficient purity. However, if further purification is required, column chromatography can be employed.[2][3] Due to the ionic nature and potential for multiple protonation states of the carboxylic acid groups, purification can be challenging. Cation-exchange chromatography using a support like SP Sephadex C-25 is a common method for purifying cationic ruthenium complexes.[2][4]

Data Presentation

The following table summarizes typical characterization data for ruthenium complexes with carboxylated bipyridine ligands. Note that specific values will vary depending on the exact complex and experimental conditions.

| Parameter | [Ru(dcbpy)₃]Cl₂ (Typical Values) | Reference |

| Appearance | Dark brown solid | [1] |

| Yield | ~93% | [1] |

| ¹H NMR (400 MHz, D₂O with NaOH) | δ 8.89 (d, 2H), 7.89 (d, 2H), 7.68 (dd, 2H) | [1] |

| UV-Vis (in water) | λmax ≈ 460 nm (MLCT band) | [5] |

| Emission (in acetonitrile) | λmax ≈ 660 nm | [5] |

MLCT: Metal-to-Ligand Charge Transfer

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of [Ru(5,5'-dcbpy)₃]Cl₂.

Caption: Workflow for the synthesis of [Ru(5,5'-dcbpy)₃]Cl₂.

Logical Relationship of Components in a Heteroleptic Complex Synthesis

For the synthesis of a heteroleptic complex, such as a cis-diisothiocyanato complex, a precursor is typically synthesized first.

Caption: Logical steps for synthesizing a heteroleptic Ru(dcbpy) complex.

References

- 1. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 2. The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. scholarworks.uark.edu [scholarworks.uark.edu]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and X-ray Structures of Potential Light-Harvesting Ruthenium(II) Complexes [mdpi.com]

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) Utilizing 5,5'-Dicarboxy-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed protocols for the synthesis of Metal-Organic Frameworks (MOFs) using the versatile chelating ligand 5,5'-dicarboxy-2,2'-bipyridine. The inherent functionalities of this ligand, combining rigid carboxylic acid moieties for framework construction and accessible bipyridine sites for post-synthetic modification, make it a valuable building block in the design of functional materials for catalysis, sensing, and drug delivery applications.

Introduction

This compound (H₂dcbp) is a bifunctional organic linker that has been instrumental in the development of robust and functional MOFs. Its rigid structure and divergent carboxylate groups facilitate the formation of porous crystalline frameworks with various metal ions. The uncoordinated 2,2'-bipyridine unit provides a strategic site for the introduction of secondary metal centers or organic moieties through post-synthetic modification (PSM), enabling the tuning of the MOF's properties for specific applications. This document outlines the synthesis of three distinct MOF systems based on this ligand: a zirconium-based MOF (UiO-67(bipy)), a manganese-based MOF, and a lanthanide-based MOF (SUMOF-6-Ln).

Experimental Protocols

Detailed methodologies for the synthesis of selected MOFs are provided below. These protocols are based on established literature procedures and are intended to be a starting point for researchers.

Protocol 1: Synthesis of UiO-67(bipy)

UiO-67(bipy) is a highly porous and thermally stable zirconium-based MOF. The following protocol is adapted from established solvothermal synthesis methods.

Materials:

-

Zirconium(IV) chloride (ZrCl₄)

-

This compound (H₂dcbp)

-

Benzoic acid (as a modulator)

-

N,N-Dimethylformamide (DMF)

-

Methanol (for washing)

-

Acetonitrile (for washing)

Procedure:

-

In a 100 mL round-bottom flask, dissolve ZrCl₄ (260 mg, 1.12 mmol) and benzoic acid (6.8 g, 56 mmol) in 50 mL of DMF.

-

Sonicate the mixture for 10 minutes to ensure uniform dispersion.

-

Add this compound (H₂dcbp) to the solution.

-

Transfer the mixture to a 100 mL Teflon-lined autoclave.

-

Heat the autoclave in an oven at 120°C for 24 hours.

-

After cooling to room temperature, collect the crystalline product by centrifugation or filtration.

-

Wash the product with fresh DMF (3 x 10 mL) and then with acetonitrile (3 x 10 mL).

-

To activate the MOF, immerse the solid in methanol for 3 days, replacing the methanol daily.

-

Dry the final product under vacuum to obtain UiO-67(bipy) as a white powder.

Protocol 2: Synthesis of a Manganese-based MOF, {[Mn(H₂dcbp)(SO₄)]}n

This protocol describes the hydrothermal synthesis of a three-dimensional manganese-based MOF.

Materials:

-

Manganese(II) sulfate monohydrate (MnSO₄·H₂O)

-

This compound (H₂dcbp)

-

Deionized water

-

Ethanol

Procedure:

-

In a 20 mL Teflon-lined stainless steel autoclave, combine MnSO₄·H₂O, this compound (H₂dcbp), and deionized water.

-

Seal the autoclave and heat it to 160°C for 72 hours.

-

Allow the autoclave to cool slowly to room temperature.

-

Colorless block-shaped crystals will have formed.

-

Collect the crystals by filtration, wash with deionized water and then ethanol.

-

Dry the product in air.

Protocol 3: Synthesis of a Lanthanide-based MOF (SUMOF-6-Ln Series)

This protocol provides a general method for the synthesis of the isostructural SUMOF-6-Ln series (Ln = Lanthanide).

Materials:

-

Lanthanide(III) nitrate hexahydrate (e.g., Eu(NO₃)₃·6H₂O, Tb(NO₃)₃·6H₂O)

-

This compound (H₂dcbp)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

Procedure:

-

Dissolve the corresponding lanthanide nitrate salt and this compound (H₂dcbp) in a mixture of DMF and deionized water in a Teflon-lined autoclave.

-

Heat the sealed autoclave in an oven at a specified temperature (typically between 100-150°C) for 24-72 hours.

-

After cooling to room temperature, single crystals of the SUMOF-6-Ln are formed.

-

The crystals are collected by filtration, washed with DMF and then with a solvent like methanol or ethanol.

-

The product is then dried under vacuum.

Protocol 4: Post-Synthetic Modification of UiO-67(bipy) with Palladium(II)

This protocol details the incorporation of palladium(II) into the bipyridine sites of a pre-synthesized UiO-67(bipy).

Materials:

-

UiO-67(bipy)

-

Bis(acetonitrile)palladium(II) chloride (PdCl₂(CH₃CN)₂)

-

Acetonitrile

-

Methanol

Procedure:

-

Activate the synthesized UiO-67(bipy) as described in Protocol 1.

-

In a vial, dissolve PdCl₂(CH₃CN)₂ in acetonitrile.

-

Add the activated UiO-67(bipy) to the palladium solution.

-

Sonicate the mixture for 10 minutes and then heat at 65°C for 24 hours.

-

After cooling, collect the solid by centrifugation and wash thoroughly with acetonitrile until the supernatant is colorless.

-

Further wash the product with methanol.

-

Immerse the solid in fresh methanol for 3 days, replacing the methanol daily.

-

Dry the final metalated MOF under vacuum.

Data Presentation

The following tables summarize key quantitative data for the described MOFs.

Table 1: Crystallographic Data

| MOF Name | Metal Ion | Crystal System | Space Group | a (Å) | b (Å) | c (Å) |

| UiO-67(bipy) | Zr⁴⁺ | Cubic | Fm-3m | 26.88 | 26.88 | 26.88 |

| {[Mn(H₂dcbp)(SO₄)]}n | Mn²⁺ | Orthorhombic | Pnma | 13.589(3) | 6.899(1) | 14.288(3) |

| SUMOF-6-Eu | Eu³⁺ | Monoclinic | P2₁/c | 11.234(2) | 19.876(4) | 17.654(4) |

Table 2: Porosity and Stability Data

| MOF Name | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (Decomposition Temp.) |

| UiO-67(bipy) | ~2500[1] | ~1.0 | > 450°C |

| {[Mn(H₂dcbp)(SO₄)]}n | Not Reported | Not Reported | Stable up to ~350°C |

| SUMOF-6-Eu | Not Reported | Not Reported | Decomposes above 400°C |

Visualizations

The following diagrams illustrate the experimental workflows for MOF synthesis and post-synthetic modification.

Caption: General workflow for the solvothermal/hydrothermal synthesis of MOFs.

References

Application Notes and Protocols for Dye-Sensitized Solar Cells Utilizing 5,5'-Dicarboxy-2,2'-bipyridine-Based Photosensitizers

Audience: Researchers, scientists, and drug development professionals exploring photosensitizers for various applications, including solar energy conversion.

Introduction: Dye-sensitized solar cells (DSSCs) represent a promising class of photovoltaic devices due to their cost-effectiveness and relatively high efficiency under various light conditions. A crucial component of a DSSC is the photosensitizer, which is responsible for light absorption and the subsequent injection of electrons into a wide-bandgap semiconductor. Ruthenium(II) polypyridyl complexes, particularly those containing bipyridine ligands with carboxylic acid anchoring groups, have been extensively studied for this purpose. This document provides detailed protocols and data related to the use of 5,5'-Dicarboxy-2,2'-bipyridine as a key ligand in the synthesis of photosensitizers for DSSCs. While most of the literature focuses on the 4,4'-dicarboxy isomer (found in well-known N3 and N719 dyes), this document compiles relevant information for the 5,5'-isomer and its analogues.

I. Overview of the Photosensitizer and DSSC Operation

The this compound ligand serves as an effective anchor for attaching the ruthenium photosensitizer to the titanium dioxide (TiO₂) nanoparticle surface. The carboxylate groups form a strong electronic coupling with the semiconductor, facilitating efficient electron injection upon photoexcitation. The overall operation of the DSSC is a cyclic process involving light absorption, electron injection, charge transport, and dye regeneration.

Operational Principle of a DSSC

Caption: Operational principle of a Dye-Sensitized Solar Cell (DSSC).

II. Experimental Protocols

A. Synthesis of a Representative Ruthenium Photosensitizer

This protocol describes the synthesis of a heteroleptic ruthenium(II) complex analogous to those used in DSSCs, utilizing a 5,5'-disubstituted-2,2'-bipyridine ligand. The synthesis of cis---INVALID-LINK--₂ is provided as a representative example. The final step would involve hydrolysis of the ester groups to yield the desired dicarboxylic acid.

Materials:

-

cis-[Ru(bpy)₂Cl₂]·2H₂O (bpy = 2,2'-bipyridine)

-

Diethyl-2,2'-bipyridine-5,5'-dicarboxylate

-

N,N-Dimethylformamide (DMF)

-

Ammonium hexafluorophosphate (NH₄PF₆)

-

Acetone

-

Diethyl ether

-

Argon or Nitrogen gas supply

-

Standard reflux apparatus and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve cis-[Ru(bpy)₂Cl₂]·2H₂O and a slight molar excess (1.1 equivalents) of diethyl-2,2'-bipyridine-5,5'-dicarboxylate in DMF.

-

Deaerate the solution by bubbling with argon or nitrogen for 15-20 minutes.

-

Heat the mixture to reflux under an inert atmosphere for 4-6 hours. The color of the solution should change, indicating complex formation.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Cool the reaction mixture to room temperature.

-

Slowly add the reaction mixture to a stirred aqueous solution of NH₄PF₆ to precipitate the hexafluorophosphate salt of the complex.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid product sequentially with water, a small amount of cold ethanol, and finally diethyl ether.

-

Dry the product under vacuum.

-

For the final photosensitizer, the ester groups are hydrolyzed to carboxylic acids by refluxing the complex in a basic aqueous or alcoholic solution (e.g., NaOH in methanol/water), followed by acidification to precipitate the dicarboxylic acid product.

B. Fabrication of the Dye-Sensitized Solar Cell

This protocol outlines the fabrication of a DSSC using the synthesized photosensitizer.

1. Preparation of the TiO₂ Photoanode:

-

Clean a fluorine-doped tin oxide (FTO) coated glass slide by sonicating in a detergent solution, deionized water, acetone, and isopropanol, each for 15 minutes.

-

Apply a transparent layer of TiO₂ paste (e.g., from a commercial source) onto the conductive side of the FTO glass using the doctor-blade technique. The area of the film can be defined by using scotch tape as a spacer.

-

Dry the TiO₂ film at 125°C for 5-10 minutes.

-

Sinter the TiO₂-coated slide in a furnace at 450-500°C for 30 minutes to ensure good particle necking and remove organic binders.

-

Allow the photoanode to cool to approximately 80-100°C before dye sensitization.

2. Dye Sensitization:

-

Prepare a dye solution of the synthesized ruthenium complex (typically 0.3-0.5 mM) in a suitable solvent such as a mixture of acetonitrile and tert-butanol (1:1 v/v).

-

Immerse the warm TiO₂ photoanode into the dye solution and keep it in a sealed container in the dark for 12-24 hours.

-

After sensitization, remove the photoanode from the dye solution and rinse with the solvent used for the dye solution (e.g., acetonitrile) to remove non-adsorbed dye molecules.

-

Dry the sensitized photoanode in a gentle stream of air or nitrogen.

3. Assembly of the DSSC:

-

Prepare a counter electrode by depositing a thin layer of a platinum catalyst (e.g., from a solution of H₂PtCl₆ in isopropanol, followed by heating at 400°C) or a carbon-based catalyst onto another FTO glass slide.

-

Place a thin spacer (e.g., a 25-60 µm thick Surlyn film) around the TiO₂ film on the photoanode.

-

Assemble the sensitized photoanode and the counter electrode in a sandwich-like configuration, with the conductive sides facing each other.

-

Heat the assembly on a hot plate at around 100-120°C to seal the cell.

-

Introduce the electrolyte solution (e.g., a solution of 0.5 M LiI, 0.05 M I₂, and 0.5 M 4-tert-butylpyridine in acetonitrile) into the cell through pre-drilled holes in the counter electrode via vacuum backfilling.

-

Seal the holes with a small piece of Surlyn and a coverslip.

III. Data Presentation

Quantitative performance data for DSSCs using the specific this compound ligand in a ruthenium complex is not widely available in the literature. Therefore, the following table presents data for closely related and well-characterized ruthenium bipyridyl sensitizers to provide a comparative context. Additionally, electrochemical data for a complex containing the 5,5'-isomer is included to infer its electronic properties.

Table 1: Photovoltaic Performance and Electrochemical Properties of Analogous Ruthenium Sensitizers

| Sensitizer (Ligands) | Jsc (mA/cm²) | Voc (V) | FF (%) | η (%) | HOMO (eV) | LUMO (eV) | Reference |

| TCR-1 (4,4',5,5'-tetracarboxy-2,2'-bipyridine, ancillary ligand) | - | - | - | 6.16 | - | - | [1] |

| TCR-2 (4,4',5,5'-tetracarboxy-2,2'-bipyridine, different ancillary ligand) | - | - | - | 6.23 | - | - | [1] |

| N719 (bis(4,4'-dicarboxy-2,2'-bipyridine), NCS) | 17.81 | 0.68 | 60.7 | 7.3 | -5.4 | -3.8 | [2] |

| [Ru(bpy)₂(diethyl-5,5'-dicarboxy-bpy)]²⁺ | N/A | N/A | N/A | N/A | -5.83 | -3.51 | [3] |

Note: HOMO and LUMO levels for the 5,5'-isomer are estimated from its reported oxidation and reduction potentials.

IV. Experimental Workflows and Signaling Pathways

A. Experimental Workflow for DSSC Fabrication and Characterization

Caption: Experimental workflow for DSSC synthesis, fabrication, and characterization.

B. Energy Level Diagram for a DSSC with a this compound-based Sensitizer

This diagram illustrates the relative energy levels of the components of the DSSC, which are crucial for efficient charge transfer. The HOMO and LUMO levels of the sensitizer are estimated from electrochemical data of analogous complexes.

Caption: Energy level diagram for a DSSC with a this compound sensitizer.

References

Application of 5,5'-Dicarboxy-2,2'-bipyridine in Photocatalytic CO₂ Reduction: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5'-Dicarboxy-2,2'-bipyridine (dcbpy) is a versatile heterocyclic organic ligand that has garnered significant attention in the field of photocatalytic carbon dioxide (CO₂) reduction. Its bidentate chelating nature, coupled with the presence of carboxylic acid functional groups, makes it an ideal building block for constructing sophisticated photocatalytic systems. These systems are designed to convert CO₂, a major greenhouse gas, into valuable chemical feedstocks such as carbon monoxide (CO), formic acid (HCOOH), and methane (CH₄), using light as the primary energy source.

The dcbpy ligand can be incorporated into various catalytic architectures, including molecular complexes, metal-organic frameworks (MOFs), and coordination polymers. The carboxylic acid moieties can act as anchoring groups for immobilization onto semiconductor surfaces or as proton relays during the catalytic cycle, while the bipyridine core serves as an efficient electron acceptor and transfer agent upon photoexcitation. This document provides detailed application notes and experimental protocols for the use of dcbpy in photocatalytic CO₂ reduction, aimed at researchers in academia and industry.

Application Notes

The primary application of this compound in this context is as a ligand in the synthesis of photosensitizers and catalysts for CO₂ reduction. It is a key component in systems that mimic natural photosynthesis, where light energy is harnessed to drive chemical transformations.

Key Roles of this compound:

-

Ligand in Homogeneous Photocatalysis: dcbpy is used to synthesize molecular catalysts, often based on ruthenium (Ru) or rhenium (Re) metal centers.[1] These complexes can act as both a photosensitizer, absorbing light, and a catalytic center for CO₂ reduction. The electronic properties of the dcbpy ligand can be tuned to optimize the light absorption and redox potentials of the complex.[2]

-

Linker in Metal-Organic Frameworks (MOFs): The dicarboxylate functionality allows dcbpy to act as a linker in the construction of MOFs.[3] These porous materials can be designed to have high surface areas for CO₂ adsorption and can incorporate catalytic metal centers. MOFs can offer advantages in terms of catalyst stability and recyclability. For instance, MOF-253, which is constructed from Al(OH)(dcbpy), has been used as a support for Ruthenium complexes, creating a bifunctional photocatalyst.[2][3]

-

Component of Coordination Polymers: dcbpy can be used to form coordination polymers with transition metals. These materials can exhibit catalytic activity for CO₂ reduction, with the polymer backbone providing a robust framework for the catalytic sites.[4]

Data Presentation

The following tables summarize quantitative data from representative studies on photocatalytic CO₂ reduction using this compound-based catalysts.

Table 1: Performance of a MOF-253-Supported Ruthenium Complex [2][3]

| Catalyst | Product(s) | Turnover Number (TON) | Selectivity | Conditions |

| MOF-253-Ru(dcbpy)₂ | Formic Acid, CO | 18.4 (total) | - | Visible light (λ > 420 nm), 1,2,3,4-tetrahydroisoquinoline (THIQ) as a sacrificial electron donor, in acetonitrile after 24 hours. |

Table 2: Performance of Rhenium-based Molecular Catalysts [5][6]

| Catalyst | Photosensitizer | Sacrificial Donor | Product(s) | TON | Selectivity | Solvent |

| Re(bpy)(CO)₃Br | [Ru(bpy)₃]²⁺ | BIH | CO | - | - | Acetonitrile |

| Mn(CN)(bpy)(CO)₃ | [Ru(dmb)₃]²⁺ | BNAH, TEOA | CO, HCOOH | 21, 127 | - | MeCN/TEOA |

Note: BIH = 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]-imidazoline; BNAH = 1-benzyl-1,4-dihydronicotinamide; TEOA = Triethanolamine; MeCN = Acetonitrile.

Experimental Protocols

Protocol 1: Synthesis of a Ruthenium-based Molecular Photosensitizer [Ru(bpy)₂(dcbpy)]Cl₂

This protocol is adapted from procedures for similar ruthenium bipyridine complexes.[7]

Materials:

-

Ru(bpy)₂Cl₂ (cis-Dichlorobis(2,2'-bipyridine)ruthenium(II))

-

This compound (dcbpy)

-

Ethanol/Water (1:1 v/v)

-

Methanol

-

Tetrahydrofuran (THF)

-

Argon gas supply

-

Standard reflux and filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve Ru(bpy)₂Cl₂ and a slight molar excess of this compound in a 1:1 (v/v) mixture of ethanol and water.

-

Reflux the solution under an inert argon atmosphere for 48 hours. The color of the solution should change, indicating complex formation.

-

After cooling to room temperature, filter the solution to remove any unreacted ligand.

-

Evaporate the filtrate to dryness using a rotary evaporator.

-

Redissolve the resulting solid in a minimal amount of methanol and filter again to remove any insoluble impurities.

-

Precipitate the product by adding a large volume of THF to the methanol solution.

-

Allow the precipitation to complete overnight at a low temperature (e.g., 4 °C).

-

Collect the red solid product by filtration, wash with THF, and dry under vacuum.

Protocol 2: Photocatalytic CO₂ Reduction Experiment

This protocol outlines a general procedure for testing the photocatalytic activity of a dcbpy-based catalyst.

Materials:

-

Synthesized photocatalyst (e.g., MOF-253-Ru(dcbpy)₂ or a molecular complex)

-

A suitable solvent (e.g., acetonitrile)

-

A sacrificial electron donor (e.g., triethanolamine (TEOA) or 1-benzyl-1,4-dihydronicotinamide (BNAH))

-

High-purity CO₂ gas

-

A photoreactor equipped with a light source (e.g., a Xenon lamp with a cutoff filter for visible light irradiation) and a gas-tight septum

-

Gas chromatograph (GC) for gas product analysis

-

High-performance liquid chromatograph (HPLC) or Nuclear Magnetic Resonance (NMR) spectrometer for liquid product analysis

Procedure:

-

Place a known amount of the photocatalyst in the photoreactor vessel.

-

Add the solvent and the sacrificial electron donor to the reactor.

-

Seal the reactor and purge with high-purity CO₂ gas for at least 30 minutes to ensure a CO₂-saturated atmosphere.

-

If necessary, take an initial gas and liquid sample for baseline analysis.

-

Position the photoreactor in front of the light source and begin irradiation while maintaining constant stirring.

-

Periodically, take gas and liquid aliquots from the reactor using a gas-tight syringe for analysis.

-

Analyze the gas-phase products (e.g., CO, H₂, CH₄) using a GC.

-

Analyze the liquid-phase products (e.g., formic acid, formaldehyde) using HPLC or NMR.

-

Calculate the turnover number (TON) and selectivity for each product based on the amount of catalyst used and the moles of products formed.

Mandatory Visualizations

Caption: Experimental workflow for photocatalytic CO₂ reduction.

Caption: Generalized photocatalytic cycle for CO₂ reduction.

References

- 1. osti.gov [osti.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. escholarship.org [escholarship.org]

- 5. xray.uky.edu [xray.uky.edu]

- 6. Photocatalytic Reduction of Carbon Dioxide to CO and HCO2H Using fac-Mn(CN)(bpy)(CO)3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

Application Notes and Protocols for the Purification of 5,5'-Dicarboxy-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 5,5'-Dicarboxy-2,2'-bipyridine, a crucial building block in the synthesis of metal-organic frameworks (MOFs), coordination polymers, and pharmaceutical intermediates. Due to its poor solubility in many common organic solvents, specialized recrystallization methods are often required to achieve high purity.[1] This document outlines two effective methods: a mixed-solvent recrystallization and an acid-base purification.

Method Selection and Logic

The choice of purification method for this compound primarily depends on the nature of the impurities and the desired scale of purification. The following decision-making workflow can guide the selection process:

Caption: Decision workflow for selecting a purification method.

Data Presentation

| Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Solvent/Reagent Consumption (mL/g) | Observations (e.g., Crystal Morphology) |

| Method 1: Mixed-Solvent | DMF: Water: | ||||

| Method 2: Acid-Base | Base (e.g., 1M NaOH): Acid (e.g., 1M HCl): |

Experimental Protocols

Method 1: Mixed-Solvent Recrystallization using Dimethylformamide (DMF) and Water

This method is suitable for removing impurities that are either insoluble in hot DMF or remain soluble in the DMF/water mixture upon cooling. It is based on reports of using a large excess of DMF with a small amount of water for the recrystallization of similar compounds.

Materials:

-

Crude this compound

-

N,N-Dimethylformamide (DMF), analytical grade

-

Deionized water

-

Erlenmeyer flasks

-

Heated magnetic stirrer

-

Buchner funnel and flask

-

Filter paper

-

Vacuum oven

Protocol:

-

Dissolution: In a fume hood, place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of DMF to create a slurry.

-

Heating: Gently heat the mixture on a hot plate with stirring. Add DMF portion-wise until the solid completely dissolves. Avoid excessive boiling. Due to the compound's low solubility, a significant volume of DMF may be required.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a separate flask and a funnel (a stemless funnel is ideal). Quickly filter the hot solution through a fluted filter paper to remove the impurities.

-

Crystallization: To the hot, clear solution, add deionized water dropwise while stirring. The addition of water, an anti-solvent, will cause the solution to become turbid, indicating the onset of precipitation. Continue adding water until a significant amount of precipitate has formed.

-

Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. For maximum crystal recovery, place the flask in an ice bath for at least 30 minutes.

-

Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold deionized water, followed by a small amount of a volatile solvent like ethanol or acetone to aid in drying.

-

Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

Method 2: Acid-Base Purification

This method leverages the acidic nature of the carboxylic acid groups to separate the compound from neutral or basic impurities. The compound is dissolved in an aqueous basic solution and then re-precipitated by the addition of acid. This is a robust method for purifying carboxylic acids with low solubility in organic solvents.[2]

Materials:

-

Crude this compound

-